molecular formula C14H21N B2920753 2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine CAS No. 2248298-09-9

2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine

Cat. No. B2920753
CAS RN: 2248298-09-9
M. Wt: 203.329
InChI Key: BMTKOGFPPDXISF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine, also known as DPCPX, is a cyclopropyl-containing compound that has been extensively studied for its potential use as a selective adenosine A1 receptor antagonist.

Mechanism of Action

2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine acts as a competitive antagonist of adenosine A1 receptors. By binding to these receptors, 2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine blocks the action of adenosine, which normally acts to inhibit neurotransmitter release and reduce heart rate and blood pressure.
Biochemical and Physiological Effects:
2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine can inhibit the release of acetylcholine and norepinephrine from nerve terminals. In vivo studies have shown that 2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine can reduce heart rate and blood pressure in animals.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine is its high selectivity for adenosine A1 receptors, which makes it a useful tool for studying the role of these receptors in physiological processes. However, one limitation of 2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine is its relatively low potency, which can make it difficult to achieve complete receptor blockade at lower concentrations.

Future Directions

There are a number of potential future directions for research on 2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine. One area of interest is the development of more potent and selective adenosine A1 receptor antagonists based on the structure of 2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine. Another area of interest is the investigation of the potential therapeutic applications of 2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine in the treatment of cardiovascular and neurological disorders. Additionally, further studies are needed to better understand the biochemical and physiological effects of 2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine, as well as its potential interactions with other drugs and neurotransmitters.

Synthesis Methods

The synthesis of 2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine involves the reaction of 2,2-dimethylcyclopropylamine with 1-bromo-2-phenylpropane in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain pure 2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine.

Scientific Research Applications

2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine has been extensively studied for its potential use as a selective adenosine A1 receptor antagonist. Adenosine A1 receptors are involved in a variety of physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. By blocking these receptors, 2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine has the potential to modulate these processes and provide therapeutic benefits.

properties

IUPAC Name

2-(2,2-dimethyl-1-phenylcyclopropyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-11(9-15)14(10-13(14,2)3)12-7-5-4-6-8-12/h4-8,11H,9-10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTKOGFPPDXISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1(CC1(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Dimethyl-1-phenylcyclopropyl)propan-1-amine

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